molecular formula C16H19N5O8 B015278 2',3',5'-Tri-O-acetylguanosine CAS No. 6979-94-8

2',3',5'-Tri-O-acetylguanosine

Cat. No.: B015278
CAS No.: 6979-94-8
M. Wt: 409.35 g/mol
InChI Key: ULXDFYDZZFYGIY-UHFFFAOYSA-N
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Description

2’,3’,5’-Tri-O-acetylguanosine is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is characterized by the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety. It is primarily used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-acetylguanosine typically involves the acetylation of guanosine. The process begins with the protection of the amino group of guanosine, followed by the selective acetylation of the hydroxyl groups. The reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to prevent over-acetylation and degradation of the product .

Industrial Production Methods: While specific industrial production methods for 2’,3’,5’-Tri-O-acetylguanosine are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2’,3’,5’-Tri-O-acetylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’,3’,5’-Tri-O-acetylguanosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-acetylguanosine involves its conversion to guanosine through hydrolysis. Once converted, guanosine can participate in various biochemical pathways, including nucleic acid synthesis and metabolism. The acetylation of the hydroxyl groups enhances the compound’s stability and solubility, facilitating its use in research and industrial applications .

Comparison with Similar Compounds

  • 2’,3’,5’-Tri-O-acetyladenosine
  • 2’,3’,5’-Tri-O-acetylcytidine
  • 2’,3’,5’-Tri-O-acetyluridine

Comparison: 2’,3’,5’-Tri-O-acetylguanosine is unique due to the presence of the guanine base, which imparts distinct chemical and biological properties compared to other acetylated nucleosides. For instance, the hydrogen bonding capabilities and base-pairing properties of guanine differ from those of adenine, cytidine, and uridine, making 2’,3’,5’-Tri-O-acetylguanosine particularly valuable in studies involving guanine-specific interactions .

Properties

IUPAC Name

[3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXDFYDZZFYGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290077
Record name STK672277
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27460-40-8, 6979-94-8
Record name NSC103558
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6979-94-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK672277
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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